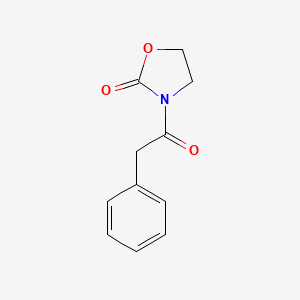

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

Description

General Overview of Oxazolidinone Chemistry

Oxazolidinones are five-membered heterocyclic compounds that incorporate both nitrogen and oxygen atoms within their ring structure. nih.gov Depending on the relative positions of the heteroatoms and the carbonyl group, they can exist as different isomers, with the 2-oxazolidinone (B127357) scaffold being the most extensively studied and utilized in both medicinal and synthetic organic chemistry. nih.govrsc.org The core oxazolidine (B1195125) ring is a saturated heterocycle, and the presence of a ketone group at the 2-position defines it as a 2-oxazolidinone. nih.govwikipedia.org

The chemistry of oxazolidinones gained significant traction with the pioneering work of David A. Evans, who introduced them as powerful chiral auxiliaries. santiago-lab.com These auxiliaries, often derived from readily available and optically pure amino acids, can be temporarily attached to a prochiral substrate. youtube.comacs.org The inherent chirality of the oxazolidinone ring then directs the stereochemical outcome of subsequent reactions, such as alkylations, aldol (B89426) reactions, and cycloadditions, with a high degree of predictability and efficiency. wikipedia.orgchem-station.com After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse. santiago-lab.com

Core Structural Features and Systematic Nomenclature of 3-(2-Phenylacetyl)-1,3-Oxazolidin-2-one

The chemical compound at the center of this article is This compound . Its structure is characterized by two key components: the 1,3-oxazolidin-2-one ring and the N-acyl substituent.

The 1,3-oxazolidin-2-one ring is a five-membered heterocycle with an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2. wikipedia.org The remaining two positions, 4 and 5, are saturated carbon atoms.

The N-acyl substituent is a 2-phenylacetyl group attached to the nitrogen atom (position 3) of the oxazolidinone ring. This substituent consists of a phenyl group (C₆H₅) connected to a methylene (B1212753) bridge (-CH₂-), which is in turn bonded to a carbonyl group (-C=O).

The systematic IUPAC name for this compound is This compound . This name is derived by identifying the parent heterocycle as 1,3-oxazolidin-2-one and specifying the substituent attached to the nitrogen atom at position 3.

Table 1: Structural and Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Core Heterocycle | 1,3-Oxazolidin-2-one |

| N-Acyl Substituent | 2-Phenylacetyl |

Significance of the Oxazolidinone Scaffold in Contemporary Organic Synthesis

The oxazolidinone scaffold, particularly in the form of N-acyl derivatives, holds immense significance in modern organic synthesis, primarily due to its role as a chiral auxiliary. nih.govebi.ac.uk The ability to control the three-dimensional arrangement of atoms during a chemical reaction is crucial for the synthesis of many biologically active molecules and advanced materials. acs.org

The "Evans auxiliaries," which are chiral N-acyl oxazolidinones, have become a cornerstone in the field of asymmetric synthesis. wikipedia.orgsantiago-lab.com They provide a reliable and predictable method for controlling stereochemistry in a wide range of carbon-carbon bond-forming reactions. researchgate.netchem-station.com For instance, in aldol reactions, the use of Evans auxiliaries allows for the selective formation of either syn or anti diastereomers, depending on the reaction conditions and the specific auxiliary used. youtube.comchem-station.com This level of control is indispensable in the total synthesis of complex natural products. wikipedia.org

Beyond their role as chiral auxiliaries, the oxazolidinone ring itself is a privileged scaffold in medicinal chemistry, appearing in a number of therapeutic agents. nih.govmdpi.com However, the focus here remains on its application in facilitating stereocontrolled synthesis. The robustness of the oxazolidinone system, the ease of its introduction and removal, and the high diastereoselectivities typically achieved have solidified its place as a powerful tool in the synthetic chemist's arsenal. santiago-lab.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(2-phenylacetyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

SXQXGKCBXDTYCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Phenylacetyl 1,3 Oxazolidin 2 One and Its Derivatives

Acylation Strategies for Oxazolidinone Scaffolds

The most direct method to synthesize 3-(2-phenylacetyl)-1,3-oxazolidin-2-one is through the N-acylation of a 1,3-oxazolidin-2-one. This involves the formation of an amide bond between the nitrogen atom of the oxazolidinone ring and the carbonyl carbon of a phenylacetic acid derivative.

Utilization of Carboxylic Acid Derivatives, including Acyl Chlorides and Activated Esters

The N-acylation of oxazolidin-2-ones is commonly achieved using activated forms of carboxylic acids, such as acyl chlorides and anhydrides. bohrium.comscribd.com The use of acyl chlorides, like phenylacetyl chloride, provides a reactive electrophile for the nucleophilic oxazolidinone nitrogen. Similarly, anhydrides, including mixed or symmetrical anhydrides of phenylacetic acid, are effective acylating agents. bohrium.comlookchem.com

Acid fluorides have also been presented as a mild and effective alternative for the acylation of oxazolidinones, often providing the desired N-acylated products in high yields. acs.org The reactivity of the acylating agent can influence the reaction yield, with saturated carboxylic acid derivatives sometimes showing higher reactivity than their unsaturated counterparts. lookchem.com While anhydrides can be a good choice, acyl halides may lead to lower yields. lookchem.com

Role of Coupling Agents (e.g., DCC, EDC) and Activating Bases (e.g., DMAP, Triethylamine) in Acylation Reactions

To facilitate the acylation, especially when starting from the carboxylic acid itself, coupling agents are frequently employed. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices that activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the oxazolidinone. researchgate.netpeptide.combachem.com The use of diisopropylcarbodiimide (DIC) has also been reported to provide good yields of the acylated products. bohrium.comresearchgate.net

Bases play a crucial role in these reactions. Strong bases like n-butyllithium (nBuLi) are often used to deprotonate the oxazolidinone, generating a more potent nucleophile. acs.org However, this approach can sometimes lead to side reactions like epimerization. acs.org Milder bases such as triethylamine (B128534) (NEt3) and diisopropylethylamine (iPr2NEt) are frequently used, often in conjunction with a catalytic amount of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP). bohrium.comscribd.comacs.org DMAP is a highly effective nucleophilic catalyst that accelerates the acylation process. williams.eduutrgv.edu The combination of triethylamine and catalytic DMAP allows for the acylation to proceed at room temperature, avoiding the need for strong bases and cryogenic conditions. bohrium.comwilliams.edu

The general mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive acylpyridinium ion, which is then attacked by the nucleophile (in this case, the oxazolidinone). utrgv.edusci-hub.st An auxiliary base like triethylamine is often required to regenerate the DMAP catalyst. utrgv.edu

Optimized Reaction Conditions and Solvent Systems for Acylation

The efficiency of the acylation reaction is highly dependent on the reaction conditions. Solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) are commonly used. scribd.comwilliams.edu Acylations can be performed at room temperature, particularly when using a catalyst like DMAP, or heated to reflux to shorten the reaction time. williams.edu For instance, a reaction in toluene can be completed in 30 minutes at reflux. williams.edu

Optimization of reactant stoichiometry is also important. While using an excess of the carboxylic acid (e.g., 2.0 equivalents) can lead to high yields, conditions can often be optimized to use a smaller excess (e.g., 1.14 equivalents) on a case-by-case basis. scribd.com The choice of solvent can also be critical, with dichloromethane (B109758) (DCM) being a common solvent for many coupling reactions. utrgv.edu In some cases, solvent-free conditions have been developed, offering a greener alternative. researchgate.net

Table 1: Summary of Acylation Strategies and Conditions

| Acylating Agent | Coupling Agent/Base System | Solvent | Temperature | Yield | Reference |

| Phenylacetyl Chloride | Triethylamine/DMAP | Toluene | Reflux | High | williams.edu |

| Phenylacetic Acid | Pivaloyl Chloride/Triethylamine | Toluene | 80°C | Good | scribd.com |

| Carboxylic Acids | DCC/DMAP | Not Specified | Not Specified | Good | researchgate.net |

| Acid Fluorides | iPr2NEt or NEt3 | Not Specified | Not Specified | Up to 98% | acs.org |

| Benzoic Anhydride | Electrogenerated Base | Not Specified | Room Temp | Up to 96% | lookchem.com |

Cyclization Approaches to the 1,3-Oxazolidin-2-one Ring System

An alternative to acylating a pre-formed oxazolidinone is to construct the heterocyclic ring itself. This is particularly useful for synthesizing derivatives with various substitution patterns on the oxazolidinone core.

Formation from Amino Alcohols and Phosgene (B1210022) Equivalents

A well-established method for synthesizing the 1,3-oxazolidin-2-one ring is the reaction of a β-amino alcohol with phosgene or a phosgene equivalent. nih.govbeilstein-archives.orgbeilstein-journals.org This reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then undergoes intramolecular cyclization to form the oxazolidinone. Due to the hazardous nature of phosgene, safer alternatives like triphosgene (B27547) or carbonyldiimidazole are often used.

Another approach involves the reaction of N-aryl-carbamates with epichlorohydrin. arkat-usa.org This method has been optimized using lithium hydroxide (B78521) as a base and dimethylformamide (DMF) as a solvent at room temperature. arkat-usa.org

Microwave-Assisted Synthetic Protocols for Oxazolidin-2-ones

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.gov This technology has been successfully applied to the synthesis of oxazolidin-2-ones. acs.org For instance, the reaction of epoxides with isocyanates can be efficiently catalyzed by an electrostatically enhanced phenol (B47542) under microwave irradiation, producing oxazolidinones in as little as 20-60 minutes. acs.org Microwave-assisted synthesis has also been used for the preparation of various substituted 1,3-oxazolidines from aminoalcohols and aldehydes or ketones. researchgate.net

Table 2: Comparison of Cyclization Methods for 1,3-Oxazolidin-2-one Synthesis

| Starting Materials | Reagents | Method | Advantages | Reference |

| Amino Alcohols | Phosgene or Equivalents | Conventional Heating | Well-established | nih.govbeilstein-archives.orgbeilstein-journals.org |

| N-Aryl-Carbamates and Epichlorohydrin | LiOH/DMF | Conventional Heating | Mild Conditions | arkat-usa.org |

| Epoxides and Isocyanates | Electrostatically Enhanced Phenol | Microwave Irradiation | Rapid, High Yield | acs.org |

| Amino Alcohols and Aldehydes/Ketones | - | Microwave Irradiation | Shorter Reaction Times | researchgate.net |

Intramolecular Ring Closure Reactions

Intramolecular ring closure is a common and effective strategy for the synthesis of the oxazolidinone ring system. One notable approach involves the cyclization of amino alcohol carbamates. This method can be followed by a copper-catalyzed cross-coupling reaction with aryl iodides under mild conditions to yield N-aryl oxazolidinones in good yields. organic-chemistry.org

Another powerful technique is the intramolecular cyclization of chiral aziridine-2-methanols with phosgene. bioorg.orgnih.gov This method allows for the one-step synthesis of enantiomerically pure N-substituted 4-(chloromethyl)oxazolidinones in high yields. bioorg.orgnih.gov The resulting products are versatile intermediates for further transformations. bioorg.org

Furthermore, the (salen)Cr-catalyzed coupling of aziridines with carbon dioxide can produce 5-substituted oxazolidinones with high selectivity. nih.gov Quantum mechanical studies suggest that the preferential opening of the substituted C-N bond of the aziridine (B145994) ring is a key factor in determining this selectivity. nih.gov

A phosphazene base can catalyze the intramolecular hydroamidation of amide alkenes to provide various cyclic amides, including oxazolidinones. This reaction demonstrates good functional group tolerance and a broad substrate scope. organic-chemistry.org Additionally, an electroreductive ring-opening carboxylation of 1,3-oxazolidin-2-ones with carbon dioxide has been developed to produce β-amino acids. organic-chemistry.org This method involves the selective cleavage of the C(sp3)-O bond. organic-chemistry.org

Metal-Catalyzed Synthetic Routes to Oxazolidinones

Metal-catalyzed reactions offer efficient and versatile pathways to oxazolidinone derivatives. Various transition metals, including palladium, gold, and copper, have been successfully employed to catalyze the formation of the oxazolidinone ring.

Palladium catalysis is a powerful tool for the formation of C-N bonds in the synthesis of 3-aryl-2-oxazolidinones. The N-arylation of 2-oxazolidinones with aryl bromides can be achieved using a palladium catalyst. The success of this reaction is highly dependent on the choice of aryl bromides, phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org Thiophene-based 1,3,4-oxadiazoles have also been synthesized via Suzuki cross-coupling reactions catalyzed by palladium(0) complexes. cmu.ac.th

Cationic gold(I) complexes are effective catalysts for the conversion of N-Boc-protected alkynylamines into alkylidene 2-oxazolidinones. organic-chemistry.orgnih.gov This reaction proceeds under very mild conditions and provides high yields of the cyclic carbamates, regardless of the substitution pattern at the nitrogen atom or the alkyne terminus. organic-chemistry.orgnih.gov The proposed mechanism involves the nucleophilic attack of the carbamate (B1207046) onto the gold(I)-activated alkyne, followed by fragmentation and protonation to yield the final product. organic-chemistry.org

Copper(II) acetate (B1210297), in combination with a bis(oxazoline) ligand, serves as a chiral catalyst for highly enantioselective nitroaldol (Henry) reactions. nih.gov This reaction is applicable to a range of aromatic and aliphatic aldehydes, producing the corresponding nitroaldol products in good yields and with high enantioselectivities (87-94% ee). nih.gov Although not a direct synthesis of the oxazolidinone ring, the resulting chiral nitroaldols are valuable precursors for their synthesis.

A catalytic system composed of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been developed for the synthesis of a variety of oxazolidinones from propargylic amines and carbon dioxide under mild conditions. organic-chemistry.org Furthermore, a CuBr/ionic liquid system has been shown to efficiently produce 2-oxazolidinones from the three-component reaction of propargylic alcohols, 2-aminoethanols, and carbon dioxide. mdpi.com

Multi-Component Reactions for 1,3-Oxazolidine Derivatives

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like 1,3-oxazolidine derivatives from simple starting materials in a single step.

An efficient asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides has been developed to produce multi-substituted 1,3-oxazolidine compounds with high diastereoselectivity and enantioselectivity (up to 20:1 d.r., 90% ee). mdpi.comresearchgate.netnih.gov This method offers a convenient route to optically pure 1,3-oxazolidine derivatives. mdpi.comresearchgate.netnih.gov

Another notable MCR involves the SnCl2-catalyzed three-component coupling of anilines, epoxides, and paraformaldehyde. rsc.org This reaction proceeds at a moderate temperature and does not require any additives, bases, or oxidants, demonstrating good functional group tolerance. rsc.org

The combination of a chiral magnesium phosphate (B84403) catalyst enables the enantioselective one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes. nih.gov The reaction proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization under mild basic conditions. nih.gov

Stereoselective Synthesis of Enantiomerically Pure Oxazolidinone Derivatives

The stereoselective synthesis of enantiomerically pure oxazolidinone derivatives is of paramount importance, particularly for their application as chiral auxiliaries in asymmetric synthesis.

The intramolecular cyclization of chiral aziridine-2-methanols with phosgene provides a one-step, high-yield route to enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones. bioorg.orgnih.gov The α-methylbenzyl group on the nitrogen can be readily cleaved to afford both enantiomers of 4-(chloromethyl)oxazolidinones. bioorg.orgnih.gov

The enantioselective one-pot synthesis of 1,3-oxazolidines can be achieved through the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate catalyst, followed by intramolecular cyclization. nih.gov This method yields chiral heterocyclic products in high yields and with excellent enantioselectivities. nih.gov

An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides yields 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. mdpi.com This method provides a convenient route to multi-substituted 1,3-oxazolidine compounds with high optical purity. mdpi.com

Table 1: Summary of Stereoselective Synthesis Methods for Oxazolidinone Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Aldol (B89426) Condensation | N/A | Evans' Oxazolidinones (as chiral auxiliaries) | Aldol Products | High | nih.gov |

| Intramolecular Cyclization | Chiral Aziridine-2-methanols | Phosgene | Enantiomerically pure N-substituted 4-(chloromethyl)oxazolidinones | High | bioorg.orgnih.gov |

| Three-Component Reaction | Anilines, Ethyl Glyoxalate, Epoxides | Chiral Lewis Acid Catalysts | Multi-substituted 1,3-Oxazolidines | High (up to 20:1 d.r., 90% ee) | mdpi.comresearchgate.net |

| One-Pot Synthesis | Alcohols, Imines | Chiral Magnesium Phosphate Catalyst | Chiral 1,3-Oxazolidines | High Yields and Excellent Enantioselectivities | nih.gov |

| Morita-Baylis-Hillman Adduct Based Synthesis | Morita-Baylis-Hillman Adduct | N/A | 2-Oxazolidinone (B127357) Derivative | 34% Overall Yield | nih.gov |

Synthesis from Chiral Precursors (e.g., α-Amino Acids, α-Dibenzylamino Esters)

The synthesis of enantiomerically pure chemical compounds is a significant objective in organic chemistry, particularly for applications in pharmaceuticals and asymmetric synthesis. Chiral oxazolidinones, including this compound and its derivatives, are valuable chiral auxiliaries and intermediates. A key strategy for their synthesis involves the use of naturally occurring chiral molecules, such as α-amino acids, as starting materials. This approach leverages the inherent stereochemistry of the amino acid to produce the desired enantiopure oxazolidinone.

A well-established methodology for creating chiral 5-substituted 1,3-oxazolidin-2-ones begins with α-amino acids, which are first converted into their corresponding α-dibenzylamino esters. researchgate.netresearchgate.net This transformation protects the amine functionality and sets the stage for subsequent stereoselective reactions. The general synthetic pathway proceeds through the reduction of these esters to chiral α-dibenzylamino aldehydes. researchgate.net

The critical step in this synthesis is the stereoselective addition of a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN), to the chiral α-dibenzylamino aldehyde. researchgate.net This reaction is catalyzed by a Lewis acid, and the choice of catalyst has been shown to be crucial in determining the stereochemical outcome of the product. researchgate.netresearchgate.net For instance, using magnesium bromide (MgBr₂) as the catalyst preferentially leads to the formation of syn silyl (B83357) ethers, while zinc iodide (ZnI₂) favors the formation of the anti diastereomer. researchgate.netresearchgate.net These cyanohydrin-like intermediates are then cyclized to yield the final 5-substituted 1,3-oxazolidin-2-one ring. The N-dibenzyl group can be subsequently removed and replaced with other acyl groups, such as a phenylacetyl group, to yield the target compounds.

Detailed research has demonstrated the effectiveness of this method starting from various L-amino acids. researchgate.netresearchgate.net The process involves the initial conversion of the amino acid to an α-aminoaldehyde, which then undergoes the key cyanohydrin formation and cyclization steps. researchgate.net

The table below summarizes the synthesis of different 1,3-oxazolidin-2-one analogues from various α-amino acid precursors, highlighting the influence of the Lewis acid catalyst on the stereoselectivity of the reaction.

| Starting α-Amino Acid | Intermediate Aldehyde | Lewis Acid Catalyst | Predominant Product Stereochemistry | Reference |

|---|---|---|---|---|

| L-Alanine | (S)-2-(Dibenzylamino)propanal | Magnesium Bromide (MgBr₂) | syn-Silyl Ether | researchgate.netresearchgate.net |

| L-Alanine | (S)-2-(Dibenzylamino)propanal | Zinc Iodide (ZnI₂) | anti-Silyl Ether | researchgate.netresearchgate.net |

| L-Phenylalanine | (S)-2-(Dibenzylamino)-3-phenylpropanal | Magnesium Bromide (MgBr₂) | syn-Silyl Ether | researchgate.netresearchgate.net |

| L-Phenylalanine | (S)-2-(Dibenzylamino)-3-phenylpropanal | Zinc Iodide (ZnI₂) | anti-Silyl Ether | researchgate.netresearchgate.net |

| L-Leucine | (S)-2-(Dibenzylamino)-4-methylpentanal | Magnesium Bromide (MgBr₂) | syn-Silyl Ether | researchgate.netresearchgate.net |

| L-Leucine | (S)-2-(Dibenzylamino)-4-methylpentanal | Zinc Iodide (ZnI₂) | anti-Silyl Ether | researchgate.netresearchgate.net |

| L-Valine | (S)-2-(Dibenzylamino)-3-methylbutanal | Magnesium Bromide (MgBr₂) | syn-Silyl Ether | researchgate.netresearchgate.net |

| L-Valine | (S)-2-(Dibenzylamino)-3-methylbutanal | Zinc Iodide (ZnI₂) | anti-Silyl Ether | researchgate.netresearchgate.net |

| L-Isoleucine | (2S,3S)-2-(Dibenzylamino)-3-methylpentanal | Magnesium Bromide (MgBr₂) | syn-Silyl Ether | researchgate.netresearchgate.net |

| L-Isoleucine | (2S,3S)-2-(Dibenzylamino)-3-methylpentanal | Zinc Iodide (ZnI₂) | anti-Silyl Ether | researchgate.netresearchgate.net |

This synthetic route provides an effective and stereocontrolled method for accessing a variety of chiral 1,3-oxazolidin-2-ones from readily available α-amino acids, which are foundational for producing specific derivatives like this compound.

Role of 3 2 Phenylacetyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Principles of Chiral Auxiliary-Directed Stereocontrol

The fundamental principle behind a chiral auxiliary is to covalently attach it to a substrate, perform a diastereoselective transformation, and then cleave the auxiliary to reveal the enantiomerically enriched product. nih.gov Oxazolidinones, which are typically derived from readily available amino alcohols, provide a rigid scaffold that effectively controls the stereochemical course of reactions at the α-carbon of the acyl group. chem-station.comorganic-chemistry.org The substituents at the 4- and 5-positions of the oxazolidinone ring create a sterically biased environment that dictates the trajectory of incoming reagents. chem-station.com

The stereochemical outcome of reactions involving N-acyloxazolidinones is primarily governed by two factors: the geometry of the enolate intermediate and the facial selectivity of the subsequent electrophilic attack.

Deprotonation of an N-acyloxazolidinone, such as 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one, with a Lewis acid and a hindered amine base (e.g., dibutylboron triflate and diisopropylethylamine) preferentially forms the (Z)-enolate. chem-station.comwikipedia.org This selectivity arises from a six-membered, chair-like transition state where the R group of the acyl moiety points away from the chiral auxiliary to minimize steric interactions. wikipedia.org The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the enolate into this specific geometry. chem-station.com

Once the (Z)-enolate is formed, the chiral auxiliary directs the approach of the electrophile. The substituent on the oxazolidinone (e.g., a benzyl group at the 4-position) sterically blocks one face of the enolate. chem-station.comlibretexts.org Consequently, the electrophile is forced to approach from the less hindered, exposed face. libretexts.org This effective π-facial control is further enhanced by a conformation that minimizes the dipole-dipole repulsion between the two carbonyl groups, leading to a highly predictable and diastereoselective transformation. chem-station.com

Asymmetric Aldol (B89426) Reactions Facilitated by Oxazolidinone Auxiliaries

The asymmetric aldol reaction is a powerful method for carbon-carbon bond formation and has been extensively developed using oxazolidinone auxiliaries. organic-chemistry.org This strategy is particularly effective because it can simultaneously establish two contiguous stereocenters with a high level of control. chem-station.com The reaction of a boron enolate derived from an N-acyloxazolidinone with an aldehyde proceeds through a Zimmerman-Traxler transition state. chem-station.com This well-defined, six-membered chair-like transition state, where both the enolate oxygen and the aldehyde oxygen coordinate to the boron atom, is responsible for the high diastereoselectivity observed. chem-station.com

The reaction between the (Z)-boron enolate of an N-acyloxazolidinone and an aldehyde reliably produces the syn-aldol adduct. chem-station.com The stereochemical course is dictated by the chair-like transition state in which the aldehyde's substituent (R') occupies a pseudo-equatorial position to avoid 1,3-diaxial interactions. chem-station.com The chirality of the auxiliary determines the absolute stereochemistry of the newly formed stereocenters. chem-station.com The reliability and high stereocontrol of the "Evans-syn" aldol reaction have made it a standard strategy in the synthesis of complex natural products, especially polyketides. organic-chemistry.org

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | syn-3-hydroxy-2,4-dimethylpentanoyl adduct | 80 | >99:1 |

| 2 | Benzaldehyde | syn-3-hydroxy-2-methyl-3-phenylpropanoyl adduct | 95 | >99:1 |

| 3 | n-Octanal | syn-3-hydroxy-2-methyldecanoyl adduct | High | High |

This table presents illustrative data for the Evans asymmetric aldol reaction, demonstrating the high yields and syn-diastereoselectivity typically achieved.

Following the aldol addition, the resulting β-hydroxy adduct can undergo further transformations. While cleavage of the auxiliary is a common step to access chiral β-hydroxy acids or alcohols, the adduct can also undergo an elimination reaction to furnish α,β-unsaturated systems. alfa-chemistry.comnih.gov This dehydration is a key step in an aldol condensation. researchgate.net

It has been demonstrated that the potassium alkoxides of syn-aldol adducts derived from N-acyloxazolidinones undergo highly stereoselective elimination reactions. This process affords trisubstituted (E)-α,β-unsaturated amides with excellent diastereoselectivity (often >95% de). The reaction is proposed to proceed through the rearrangement of the potassium alkoxide to a 1,3-oxazinane-2,4-dione enolate intermediate, which then eliminates carbon dioxide. The observed (E)-selectivity is rationalized by a chair-like transition state during the E1cB-type elimination step. This method provides a reliable route to chiral trisubstituted α,β-unsaturated carbonyl compounds directly from the aldol products.

Asymmetric Alkylation Reactions

In addition to aldol reactions, oxazolidinone auxiliaries are highly effective in directing asymmetric alkylation reactions. The process begins with the deprotonation of the N-acyloxazolidinone at the α-carbon with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to selectively generate the (Z)-enolate. chem-station.comorganic-chemistry.org This enolate, chelated to the metal counterion, presents two diastereotopic faces to an incoming electrophile. organic-chemistry.org The steric bulk of the auxiliary's substituent effectively shields one face, directing the alkylating agent to the opposite, less hindered side, resulting in the formation of a new stereocenter with high diastereoselectivity. chem-station.com Activated electrophiles like allylic and benzylic halides are particularly effective substrates for this transformation. chem-station.com

While traditional enolate alkylations are often limited to primary and some secondary alkyl halides, recent advancements have expanded the scope to include more challenging electrophiles. A method for the highly diastereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones has been developed using zirconium enolates. This reaction allows for the direct installation of an all-carbon quaternary center, a significant challenge in organic synthesis.

The reaction involves the formation of a zirconium enolate from the N-(arylacetyl)oxazolidinone, which then reacts with a tertiary alkyl halide in the presence of a Lewis acid like SnCl₄. The unique reactivity of the group IV metal enolate is believed to permit the incorporation of the sterically demanding tertiary alkyl electrophiles. This method provides a powerful tool for constructing sterically congested carbon-carbon bonds with excellent stereocontrol. Following the alkylation, the chiral auxiliary can be hydrolytically cleaved, for example with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantioenriched α,α-disubstituted carboxylic acid, with the auxiliary being recovered in nearly quantitative yield.

| Entry | N-Arylacetyl Oxazolidinone | Tertiary Alkyl Halide | Yield (%) | Diastereomeric Ratio |

| 1 | N-(Phenylacetyl) | t-BuBr | 71 | >20:1 |

| 2 | N-(Phenylacetyl) | 1-Adamantyl-Br | 81 | >20:1 |

| 3 | N-(4-Methoxyphenylacetyl) | t-BuBr | 70 | >20:1 |

| 4 | N-(4-Fluorophenylacetyl) | 1-Adamantyl-Br | 74 | >20:1 |

This table summarizes the results for the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones via zirconium enolates, highlighting the high yields and diastereoselectivity.

Stereoselective Introduction of All-Carbon Quaternary Centers

A significant advancement in this area involves the α-tertiary alkylation of zirconium enolates derived from N-(arylacetyl)oxazolidinones. nih.gov This method facilitates the direct installation of an all-carbon quaternary center adjacent to a benzylic tertiary carbon with high diastereoselectivity. The process typically involves the generation of a zirconium enolate, which then reacts with a tertiary alkyl halide. nih.gov The distinct reactivity of these group IVa metal enolates is thought to permit the incorporation of sterically demanding tertiary alkyl electrophiles, a transformation that is often limited by competing elimination reactions under standard SN2 conditions. nih.gov

The reaction of the zirconium enolate of an N-(arylacetyl)oxazolidinone with a tertiary alkyl bromide, activated by a Lewis acid, proceeds to form the desired α,α-disubstituted product. The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the enolate from the incoming electrophile. This methodology has been shown to be effective for a range of N-(arylacetyl)oxazolidinones and tertiary alkyl halides. nih.gov

Table 1: Diastereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinone Zirconium Enolates

| N-Arylacetyl Group | Tertiary Alkyl Halide | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Phenylacetyl | t-BuBr | 78 | >20:1 |

| 4-Methoxyphenylacetyl | t-BuBr | 72 | >20:1 |

| 4-Chlorophenylacetyl | t-BuBr | 83 | >20:1 |

| 1-Naphthylacetyl | t-BuBr | 65 | >20:1 |

| Phenylacetyl | 1-Bromo-1-methylcyclohexane | 71 | >20:1 |

Data sourced from research on the alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones. nih.gov

Upon completion of the reaction, the chiral auxiliary can be non-destructively cleaved via hydrolysis (e.g., with LiOH/H₂O₂) to yield the enantioenriched carboxylic acid, while the auxiliary itself can be recovered in nearly quantitative yield for reuse. nih.gov

Asymmetric Michael Additions

Asymmetric Michael additions, or conjugate additions, are fundamental carbon-carbon bond-forming reactions. The enolate derived from this compound can act as a soft nucleophile in these reactions, adding to α,β-unsaturated carbonyl compounds. The stereoselectivity of the addition is controlled by the chiral auxiliary. researchgate.netfigshare.com

The process begins with the deprotonation of the α-carbon of the N-acyl group using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), which selectively generates the (Z)-enolate. wikipedia.org This enolate is stabilized by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, well-defined conformation. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. Consequently, the electrophilic Michael acceptor approaches from the less sterically hindered face, resulting in a highly diastereoselective bond formation. researchgate.netfigshare.com This strategy has been widely applied in the total synthesis of natural products, where the oxazolidinone auxiliary controls the stereochemistry of a newly created stereogenic center. figshare.com

Asymmetric Diels-Alder Reactions

In the context of Diels-Alder reactions, the oxazolidinone auxiliary is attached to a dienophile to direct the facial selectivity of the cycloaddition. For this purpose, an α,β-unsaturated acyl group (an enoyl group), such as an acryloyl or crotonoyl group, is appended to the oxazolidinone nitrogen, rather than the phenylacetyl group. The resulting N-enoyl-1,3-oxazolidin-2-one is a powerful and highly reactive dienophile. harvard.edu

The stereochemical outcome of the reaction is significantly enhanced by the use of a Lewis acid. harvard.edunih.gov The Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), coordinates to the bidentate N-acyloxazolidinone, locking the acyl unit in an s-cis conformation. This coordination creates a rigid, chelated complex where the substituent on the chiral auxiliary effectively shields one face of the dienophile. The diene then approaches from the less hindered face, leading to excellent endo- and diastereoselectivity. harvard.edu This method is renowned for its high levels of asymmetric induction, often exceeding 99% diastereomeric excess (d.e.). harvard.edunih.gov

Table 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction of N-Enoyloxazolidinones with Cyclopentadiene

| Chiral Auxiliary (at C4) | N-Enoyl Group | Lewis Acid | Endo:Exo Ratio | Diastereoselectivity (endo) | Yield (%) |

|---|---|---|---|---|---|

| (S)-Isopropyl | Acryloyl | Et₂AlCl | >100:1 | 95:5 | 81 |

| (S)-Benzyl | Acryloyl | Et₂AlCl | >100:1 | 99:1 | 78 |

| (S)-Isopropyl | Crotonoyl | Et₂AlCl | 48:1 | 97:3 | 82 |

| (S)-Benzyl | Crotonoyl | Et₂AlCl | 55:1 | >99:1 | 83 |

Data adapted from the foundational work by Evans et al. on asymmetric cycloadditions. harvard.edu

Oxidative Homocoupling of Chiral 3-(Arylacetyl)-2-oxazolidones for Diaryl Succinic Acid Precursors

The enolates generated from chiral 3-(arylacetyl)-2-oxazolidones can undergo oxidative homocoupling to produce precursors for synthetically valuable diaryl succinic acids. This transformation involves the generation of two α-radicals from the enolates, which then couple to form a new carbon-carbon bond.

Research has shown that the oxidative homocoupling of lithium enolates of closely related N-(3-arylpropanoyl)oxazolidinones can be achieved using oxidants such as copper(II) chloride (CuCl₂), titanium(IV) chloride (TiCl₄), or phenyliodine(II) diacetate (PhI(OAc)₂). researchgate.net The reaction proceeds with high stereoselectivity, yielding the corresponding R,R-dimer as the major product. The stereochemical outcome is rationalized by a radical coupling mechanism where the chiral auxiliaries orient the radical intermediates to favor the formation of a specific diastereomer. researchgate.net

This methodology provides a direct route to optically active 1,4-dicarbonyl compounds. Subsequent removal of the chiral auxiliaries from the dimeric product affords the corresponding diaryl succinic acid derivative. These succinic acid derivatives are important building blocks in the synthesis of various natural products, including lignans like (-)-enterolactone and (-)-arctigenin. researchgate.net

Mechanistic Investigations and Reactivity Profile of 3 2 Phenylacetyl 1,3 Oxazolidin 2 One

Formation and Reactivity of Metal Enolates from N-Acyloxazolidinones

N-acyloxazolidinones, including 3-(2-phenylacetyl)-1,3-oxazolidin-2-one, are valuable precursors for generating metal enolates, which are key intermediates in a variety of stereoselective carbon-carbon bond-forming reactions. orgosolver.comnih.gov The formation of these enolates typically involves the deprotonation of the α-carbon of the acyl group using a suitable base in the presence of a metal salt. orgosolver.com The geometry of the resulting enolate is crucial in determining the stereochemical outcome of subsequent reactions.

Characterization of Zirconium Enolate Intermediates

Zirconium enolates of N-acyloxazolidinones have been successfully generated and characterized in solution. rsc.orgrsc.org Techniques such as standard and fast scan cyclic voltammetry have been employed to study these intermediates. rsc.org The electroanalytical data, combined with product analysis from one-electron oxidation reactions, reveal that sterically congested zirconium enolate radical cations can undergo a mesolytic Zr–O bond cleavage, leading to the formation of zirconocene (B1252598) cations. rsc.orgrsc.org The kinetics of this bond cleavage and the lifetime of the zirconium enolate radical cations have been determined, providing valuable insights into their reactivity. rsc.org

Radical Reactions Catalyzed by Copper(II) Acetate (B1210297)

Copper(II) acetate has been shown to catalyze the direct oxidation of N-acyloxazolidinones, such as N-(arylacetyl) and N-(β,γ-unsaturated acyl) oxazolidinones, with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.govdocumentsdelivered.comnih.govacs.org These reactions, often facilitated by a ligand like 4,7-dimethyl-1,10-phenanthroline, proceed under mild, base-free conditions to afford aminoxylated derivatives with high chemoselectivity and regioselectivity. nih.govdocumentsdelivered.comnih.gov The reaction involving N-phenylacetyl-1,3-oxazolidin-2-one with TEMPO in the presence of substoichiometric amounts of copper(II) acetate is a notable example. nih.govacs.org This transformation highlights the ability of copper(II) acetate to catalyze the oxidation of relatively acidic substrates. nih.govacs.org The resulting products can be further transformed into valuable synthetic intermediates, such as formally protected hydroxy compounds. documentsdelivered.comnih.gov

The proposed mechanism for these copper-catalyzed reactions often involves the formation of a copper enolate intermediate. rsc.org In some cases, a radical mechanism is suggested, where an oxidatively formed radical abstracts a hydrogen atom from the substrate, leading to the generation of a carbon-centered radical that then reacts further. rsc.org

Table 1: Copper(II) Acetate Catalyzed Aminoxylation of N-Acyloxazolidinones with TEMPO

Rearrangement Pathways Involving Oxazolidinone Intermediates

The oxazolidinone moiety can participate in or influence various rearrangement reactions, leading to the formation of diverse molecular architectures.

Modified Curtius Protocol and Acyl Nitrene Formation

The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, is a versatile transformation in organic synthesis. nih.govwikipedia.org A modified Curtius protocol often utilizes diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid to an acyl azide. mdpi.comillinoisstate.edu In the context of N-acyloxazolidinones, this rearrangement can be employed to generate valuable building blocks. mdpi.com

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the loss of nitrogen gas and the migration of the R-group occur simultaneously to form the isocyanate, with full retention of stereochemistry. nih.govwikipedia.org However, the formation of an intermediate acyl nitrene has also been postulated. nih.govmdpi.com This reactive intermediate can then rearrange to the isocyanate. mdpi.com The resulting isocyanate can be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.org

An efficient synthesis of 4,5-disubstituted oxazolidin-2-ones has been developed using a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. mdpi.com This approach involves the conversion of a chiral auxiliary-bearing starting material into an acyl azide intermediate, which upon thermal decomposition, forms an acyl nitrene. This is followed by molecular rearrangement and intramolecular ring closure of the resulting isocyanate to furnish the desired chiral oxazolidin-2-one. mdpi.com

Intramolecular Cyclization/E1cB-type Elimination Mechanisms

Intramolecular cyclization reactions involving the oxazolidinone ring as an electrophile have been reported. nih.gov Carbanions generated adjacent to sulfones, sulfoxides, or phosphonates can attack the carbonyl group of the oxazolidinone, leading to the formation of functionalized γ- and δ-lactams in high yields. nih.gov This demonstrates that the carbamate (B1207046) of the oxazolidinone, typically considered unreactive towards nucleophiles, can act as an electrophile in these intramolecular scenarios. nih.gov

In some cases, the reaction pathway can involve an E1cB-type (Elimination Unimolecular conjugate Base) mechanism. While not directly detailed for this compound in the provided context, related systems can undergo such eliminations. For instance, the decomposition of certain products formed from interrupted Curtius rearrangements can proceed via pathways that may involve elimination steps. nih.gov

Gold(I)-Catalyzed Rearrangement Mechanisms

Gold(I) catalysts are known for their high alkynophilicity, selectively activating alkynes in the presence of other functional groups. nih.gov This property has been exploited in various rearrangement reactions. While specific gold(I)-catalyzed rearrangements of this compound are not explicitly detailed, the general principles of gold catalysis on related systems are informative.

Gold(I)-catalyzed cycloisomerizations of enynes are prominent examples, proceeding through cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.gov These intermediates can be trapped by nucleophiles or undergo further rearrangements. Gold(I) can also catalyze the rearrangement of divinyl ketones and acyloxyalkynyloxiranes to form cyclopentenones. nih.gov These reactions showcase the ability of gold catalysts to facilitate complex bond reorganizations under mild conditions. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Nucleophilic Substitution Reactions Involving Oxazolidinones

The reactivity of this compound in nucleophilic substitution reactions is centered on the exocyclic acyl group. In these transformations, the oxazolidinone moiety typically functions as a chiral auxiliary and a good leaving group, facilitating the transfer of the phenylacetyl group to a variety of nucleophiles. The general mechanism for this class of reactions is a nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

A prominent application of this reactivity is in asymmetric synthesis, where the chiral oxazolidinone auxiliary, derived from an amino acid, directs the stereochemical outcome of reactions. For instance, the enolates of N-acyl oxazolidinones undergo highly diastereoselective alkylations, aldol additions, and other transformations. chempedia.inforesearchgate.net Following the desired stereoselective C-C bond formation, the modified acyl group is cleaved from the auxiliary by nucleophilic substitution.

A specific example involves the amidoalkylation of the lithium enolate of a related chiral N-acyl oxazolidinone, (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one. After the initial alkylation step, the chiral auxiliary is cleaved. This cleavage step is a nucleophilic acyl substitution where a nucleophile, such as hydroxide (B78521) or an alkoxide, attacks the phenylacetyl carbonyl, releasing the valuable, enantiomerically enriched product and the recyclable oxazolidinone auxiliary. rsc.org

The general scheme for nucleophilic acyl substitution is as follows:

Table 1: Representative Nucleophilic Acyl Substitution

| Reactant | Nucleophile (Nu) | Product | Leaving Group |

| This compound | Hydroxide (OH⁻) | Phenylacetic acid | 1,3-Oxazolidin-2-one |

| This compound | Alkoxide (RO⁻) | Alkyl phenylacetate | 1,3-Oxazolidin-2-one |

| This compound | Amine (R₂NH) | N-substituted 2-phenylacetamide | 1,3-Oxazolidin-2-one |

| This compound | Hydride (H⁻) from LiAlH₄ | 2-Phenylethanol | 1,3-Oxazolidin-2-one |

Endocyclic Ring Cleavage and Ring-Opening Reactions

While nucleophilic attack at the exocyclic acyl carbonyl is the most common reaction pathway for N-acyl oxazolidinones, the endocyclic carbonyl of the oxazolidinone ring can also act as an electrophilic site, leading to ring cleavage. However, the 1,3-oxazolidin-2-one ring is generally quite stable. The lone pair of electrons on the nitrogen atom is involved in resonance with the endocyclic carbonyl group (amide resonance), which strengthens the intracyclic C-O bond and makes both hydrolysis and reductive ring-opening more difficult compared to non-acylated oxazolidines. researchgate.net

Despite this inherent stability, ring-opening reactions can be achieved under specific and often forcing conditions with strong nucleophiles or via reductive methods.

Nucleophilic Attack at the Endocyclic Carbonyl

Strong nucleophiles, such as organolithium reagents, can attack the endocyclic carbonyl carbon (C-2 position). This attack disrupts the amide resonance and initiates a ring-opening sequence. For example, reaction of N-alkyl oxazolidin-2-ones with organolithium reagents leads to the formation of N-alkyl N-acyl amino alcohols. thieme-connect.com While the substrate is N-alkylated rather than N-acylated in this specific study, the principle demonstrates the susceptibility of the endocyclic carbonyl to powerful nucleophiles. thieme-connect.com

Another example is the decarboxylative ring-opening of 2-oxazolidinones with chalcogenolate anions (generated from diselenides or ditellurides). This reaction provides a direct route to β-selenoamines and β-telluroamines, where the nucleophilic chalcogen attacks the endocyclic carbonyl, followed by the loss of carbon dioxide. digitellinc.com

Intramolecular Cyclization

In specifically designed substrates, an intramolecular carbanion can attack the endocyclic oxazolidinone carbonyl. This process results in ring cleavage and the formation of a new heterocyclic system, such as a functionalized lactam. nih.gov This demonstrates that the oxazolidinone carbonyl, despite its relative stability, is sufficiently electrophilic to react with internal carbon nucleophiles. nih.gov

Acid-Catalyzed and Reductive Cleavage

While more challenging for N-acyl derivatives, acid-catalyzed hydrolysis can lead to ring opening, although it often requires harsh conditions. researchgate.net Reductive cleavage of the oxazolidinone ring is also possible. For instance, treatment with potent reducing agents like aluminum amalgam in the presence of water can cleave the oxazolidine (B1195125) ring. google.com Similarly, the use of lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the exocyclic and endocyclic carbonyls, potentially resulting in ring-opened products. researchgate.net

Table 2: Examples of Oxazolidinone Ring-Opening Reactions

| Substrate Type | Reagent/Condition | Mechanism | Product Type | Source(s) |

| N-Alkyl Oxazolidin-2-one | Organolithium Reagents (e.g., n-BuLi, s-BuLi) | Nucleophilic attack at endocyclic C=O | N-Alkyl N-Acyl Amino Alcohols | thieme-connect.com |

| 2-Oxazolidinone (B127357) | Diorganoyl Dichalcogenides / NaBH₄ | Nucleophilic attack by chalcogenolate anion | β-Chalcogen Amines | digitellinc.com |

| N-Acyl Oxazolidinone with tethered carbanion precursor | Strong Base (e.g., LDA) | Intramolecular nucleophilic attack at endocyclic C=O | Functionalized Lactams | nih.gov |

| Oxazolinoacetidinone | Aluminum Amalgam / Water | Reductive Cleavage | N-Substituted Amino Alcohol Derivative | google.com |

Advanced Applications in Organic Synthesis

Synthesis of Enantioenriched Carboxylic Acids and Esters

Chiral N-acyl oxazolidinones are renowned for their application in the asymmetric alkylation of carboxylic acid enolates. nih.gov This methodology allows for the synthesis of enantioenriched α-substituted carboxylic acids and their corresponding esters. The general strategy involves the deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. This enolate then reacts with an electrophile, typically an alkyl halide, in a highly diastereoselective manner. The stereochemical outcome is dictated by the chiral environment created by the oxazolidinone auxiliary. Subsequent cleavage of the auxiliary, usually via hydrolysis or alcoholysis, furnishes the desired enantioenriched carboxylic acid or ester, respectively, and allows for the recovery of the chiral auxiliary. youtube.com

In the context of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one, particularly its chiral derivatives like (4R,5S)-4-methyl-5-phenyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one, this approach can be used to synthesize a range of α-substituted phenylacetic acid derivatives. The phenylacetyl moiety provides an acidic α-proton that can be readily removed to generate the corresponding enolate. The steric hindrance provided by the substituents on the oxazolidinone ring directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity in the alkylation step.

Table 1: Representative Diastereoselective Alkylation of N-Phenylacetyl Oxazolidinone Derivatives

| Oxazolidinone Auxiliary | Base | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| (4R)-4-Benzyl-1,3-oxazolidin-2-one | LDA | Benzyl bromide | >99:1 |

| (4S)-4-Isopropyl-1,3-oxazolidin-2-one | NaHMDS | Methyl iodide | 97:3 |

| (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one | LDA | Ethyl iodide | >98:2 |

The data in this table is representative of typical results obtained in the alkylation of N-acyl oxazolidinones and illustrates the high degree of stereocontrol achievable.

Stereoselective Synthesis of β-Amino Acids

The stereoselective synthesis of β-amino acids is of significant interest due to their presence in numerous biologically active compounds and their use as building blocks for peptidomimetics. wustl.edu N-Acyl oxazolidinones, including this compound, can be employed in Mannich-type reactions to produce β-amino carbonyl compounds, which are precursors to β-amino acids. nih.gov

In a typical sequence, the chiral enolate generated from this compound reacts with a suitable imine (a Schiff base). The facial selectivity of the enolate addition to the imine is controlled by the chiral auxiliary, leading to a diastereomerically enriched β-amino adduct. Subsequent cleavage of the oxazolidinone auxiliary yields the desired enantioenriched β-amino acid or its corresponding ester. The choice of the imine component allows for the introduction of a wide variety of substituents at the β-position of the amino acid.

Construction of Complex Heterocyclic Systems

The enolate of this compound can serve as a nucleophile in reactions with electrophilic precursors of heterocyclic systems. For instance, the reaction of this enolate with isatin (B1672199) derivatives can be envisioned as a route to spiro-oxindoles. mdpi.com Isatins possess an electrophilic ketone at the C3 position. A nucleophilic attack by the enolate of the N-phenylacetyl oxazolidinone at this position would form a tertiary alcohol intermediate. Subsequent intramolecular cyclization, potentially after manipulation of the functional groups, could lead to the formation of a spirocyclic system where the oxindole (B195798) ring is fused to a new ring derived from the phenylacetyl unit. This strategy provides a potential pathway to complex spiro-heterocycles with multiple stereocenters. rsc.org

While this compound is itself an oxazolidinone, its core structure can be modified to create more complex or functionalized derivatives. For example, reactions that target the C4 or C5 positions of the oxazolidinone ring could be employed. Alternatively, ring-transformation reactions could potentially convert the oxazolidinone into a related heterocyclic system, such as a 1,3-oxazinan-2-one. researchgate.netresearchgate.net Such transformations often require specific reagents and conditions to induce ring opening followed by recyclization with a different ring size. These advanced synthetic manipulations would allow for the generation of a diverse library of heterocyclic compounds from a common starting material.

Intermediates in the Total Synthesis of Natural Products

The N-acyl oxazolidinone moiety is a key structural feature in intermediates used for the total synthesis of various natural products. The ability to control stereochemistry via reactions of these intermediates makes them invaluable in the construction of complex molecular architectures.

(−)-Cytoxazone is a natural product that exhibits cytokine-modulating activity and features a 4,5-disubstituted 1,3-oxazolidin-2-one core. nih.govnih.gov Several total syntheses of (−)-cytoxazone have been reported, and many of these strategies rely on the stereoselective formation of the oxazolidinone ring. nih.gov

In one approach, a key intermediate is a β-hydroxy amide, which can be cyclized to form the oxazolidinone ring. The stereochemistry of the final product is established in the steps leading to this intermediate. For example, an asymmetric aldol (B89426) addition involving a chlorotitanium enolate of an N-acyl thiazolidinethione (a related chiral auxiliary) with 2-benzyloxyacetaldehyde can furnish a syn-aldol adduct with high diastereoselectivity. This adduct can then be converted to the corresponding cyclic carbamate (B1207046), which is the core of (−)-cytoxazone, through a nucleophilic azidation/Curtius reaction sequence. While this specific example uses a thiazolidinethione, the principle of using an N-acylated heterocyclic auxiliary to control stereochemistry is central and directly analogous to the reactivity of N-acyl oxazolidinones like this compound.

Precursors for (+)-ar-Turmerone and Other Biologically Relevant Molecules

The asymmetric synthesis of natural products often relies on the creation of specific stereocenters, a task for which N-acyl oxazolidinones are exceptionally suited. The general strategy involves the diastereoselective alkylation of a chiral enolate. While a specific, documented synthesis of the sesquiterpene (+)-ar-Turmerone directly from this compound is not prominently featured in available literature, the underlying methodology is standard for assembling the chiral building blocks required for such molecules.

The process begins with the deprotonation of the α-carbon of the phenylacetyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form a stereodefined (Z)-enolate. This enolate is then treated with an appropriate electrophile, such as a halide precursor to the side chain of the target molecule. The inherent chirality of the oxazolidinone auxiliary directs this alkylation to occur from a specific face, leading to the formation of a new stereocenter with a high degree of control. Subsequent cleavage of the chiral auxiliary, often under mild conditions, releases the chiral carboxylic acid or a related derivative, which can then be carried forward through further synthetic steps to complete the synthesis of the target natural product. This powerful and versatile strategy has been successfully applied to the total synthesis of numerous biologically active molecules. nih.govwilliams.edu

Design and Synthesis of Constrained Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. This is achieved by systematically modifying its chemical structure and evaluating the effects of these changes on its efficacy. Oxazolidinones themselves are a class of antibiotics, with Linezolid being a key example. Therefore, the 3-acyl-1,3-oxazolidin-2-one framework is not only a tool for synthesis but also a pharmacophore that can be modified. nih.gov

The synthesis of constrained analogs is a powerful SAR strategy. By locking flexible parts of a molecule into specific conformations, researchers can probe the bioactive conformation required for binding to a biological target. For the this compound scaffold, this could involve introducing cyclic structures or other rigidifying elements to the phenylacetyl group or the oxazolidinone ring itself. These modifications help to understand the spatial requirements of the target's binding pocket, potentially leading to analogs with enhanced potency or improved pharmacokinetic properties. frontiersin.org

A primary method for exploring the SAR of oxazolidinone-based compounds is the systematic variation of the N-acyl group and the substituents on the oxazolidinone ring. The phenylacetyl moiety in this compound can be replaced with a wide variety of other acyl groups, including aliphatic, aromatic, and heterocyclic variants. Similarly, the oxazolidinone ring itself, typically derived from chiral amino alcohols, can bear different alkyl or aryl substituents at the 4- and 5-positions. nih.gov

These modifications influence the compound's steric and electronic properties, which in turn affect its interaction with biological targets. For instance, in the context of antibacterial oxazolidinones, SAR studies have shown that the nature of the N-aryl group and the C-5 side chain (derived from the acyl group in a broader sense) are critical for activity. nih.govnih.gov By synthesizing and testing a library of analogs with diverse acyl and alkyl chains, chemists can build a detailed map of the structural requirements for biological activity.

Table 1: Representative Structural Modifications for SAR Studies of 3-Acyl-1,3-oxazolidin-2-one Analogs

| Position of Modification | Example of Modification | Potential Impact on Properties |

| N-Acyl Group | Replacement of Phenylacetyl with Cyclohexylacetyl | Modifies lipophilicity and steric bulk |

| N-Acyl Group | Introduction of heteroatoms (e.g., Pyridinylacetyl) | Alters electronic properties, potential for new H-bonding |

| Oxazolidinone C4 | Substitution with Isopropyl vs. Benzyl group | Changes steric hindrance, influencing diastereoselectivity |

| Oxazolidinone C5 | Substitution with Methyl vs. Phenyl group | Alters the shape of the molecule and potential for pi-stacking |

Asymmetric Synthesis of Pharmaceutically Important Lactones and Cyclic Ketones

N-acyl oxazolidinones are premier chiral auxiliaries for the asymmetric synthesis of aldol products, which are versatile precursors to a range of pharmaceutically important structures, including lactones and cyclic ketones. The Evans asymmetric aldol reaction provides reliable access to β-hydroxy carbonyl compounds with excellent stereocontrol. williams.eduyoutube.com

The process involves the formation of a boron enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde. The stereochemical outcome of the reaction is highly predictable, being dictated by the structure of the chiral auxiliary and the geometry of the enolate. The resulting syn-aldol adduct can be isolated with high diastereomeric excess. researchgate.net

Once the desired stereochemistry is set, the chiral auxiliary is cleaved. Hydrolytic cleavage with lithium hydroperoxide, for example, yields the corresponding β-hydroxy carboxylic acid without epimerization of the newly formed stereocenters. williams.edu This β-hydroxy acid is a direct precursor to β-lactones, which can be formed through intramolecular cyclization (e.g., using a Mitsunobu reaction). Alternatively, the aldol product can be further manipulated and cyclized through various other methods to form larger lactone rings or cyclic ketones, which are core structures in many therapeutic agents. wikipedia.org

Table 2: Examples of Electrophiles in Evans Asymmetric Aldol Reactions for Precursor Synthesis

| N-Acyl Group | Electrophile (Aldehyde) | Resulting Adduct Stereochemistry | Potential Application |

| Propanoyl | Isobutyraldehyde | syn | Precursor to chiral polyketides |

| Phenylacetyl | Benzaldehyde | syn | Precursor to substituted β-lactones |

| Acetyl | Acrolein | syn | Building block for complex natural products |

| Butanoyl | Cyclohexanecarboxaldehyde | syn | Precursor to chiral cyclic ketones |

Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. For 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one, the ¹H NMR spectrum exhibits characteristic signals corresponding to the distinct proton environments in the phenylacetyl group and the oxazolidinone ring. vulcanchem.com

The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.4 ppm. vulcanchem.com The methylene (B1212753) (CH₂) protons of the phenylacetyl moiety are observed as a triplet at approximately δ 3.6 ppm. vulcanchem.com The protons on the oxazolidinone ring resonate in the range of δ 4.1 to 4.6 ppm. vulcanchem.com The chemical shifts can be influenced by the solvent used and the presence of any substituents on the core structure. libretexts.orgwiley.comlibretexts.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) |

| Methylene (CH₂) | ~3.6 | Triplet (t) |

| Oxazolidinone ring (CH₂CH₂) | 4.1 - 4.6 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbons, aromatic carbons, and the carbons of the oxazolidinone ring. organicchemistrydata.orguoi.gr

The carbonyl carbon of the ketone is typically found in the range of 205-220 ppm, while the amide carbonyl carbon of the oxazolidinone ring appears between 170-185 ppm. libretexts.org The carbons of the aromatic ring resonate in the 125-150 ppm region. libretexts.org The methylene carbon of the phenylacetyl group and the carbons of the oxazolidinone ring show signals at lower field strengths. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 205 - 220 |

| C=O (Amide/Ester) | 170 - 185 |

| C (Aromatic) | 125 - 150 |

| RCH₂O | 50 - 65 |

| RCH₂N | 37 - 45 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons within the oxazolidinone ring and can help to confirm the connectivity of the methylene protons of the phenylacetyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the corresponding protons from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule, including the relative orientation of the phenylacetyl substituent with respect to the oxazolidinone ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For this compound, with a molecular formula of C₁₁H₁₁NO₃, the expected molecular weight is approximately 205.21 g/mol . vulcanchem.com In mass spectrometry, this compound would typically show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 205. vulcanchem.com The fragmentation pattern can provide further structural information. Common fragmentation pathways for N-acyloxazolidinones involve cleavage of the acyl group and fragmentation of the oxazolidinone ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of an ion, which serves to confirm the molecular formula of the compound. For C₁₁H₁₁NO₃, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups and other functional groups present. The amide carbonyl (C=O) of the oxazolidinone ring typically shows a strong absorption band in the region of 1750-1780 cm⁻¹. The ketone carbonyl (C=O) of the phenylacetyl group will also exhibit a strong absorption, usually in the range of 1680-1720 cm⁻¹. Other significant bands include those for C-O stretching and aromatic C-H stretching. pressbooks.publibretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide C=O | Stretching | 1750 - 1780 | Strong |

| Ketone C=O | Stretching | 1680 - 1720 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| C-O | Stretching | 1200 - 1300 | Strong |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one. These calculations typically involve optimizing the molecule's geometry and then computing various electronic properties.

Detailed research findings from DFT studies on analogous structures suggest that the reactivity of this compound is largely governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is generally localized on the phenylacetyl moiety, indicating its susceptibility to electrophilic attack, while the LUMO is often centered on the oxazolidinone ring, making it the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. chemrevlett.com

Molecular Electrostatic Potential (MEP) maps, another product of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. For this compound, the MEP would likely show negative potential around the carbonyl oxygens, indicating their Lewis basicity, and positive potential near the hydrogen atoms of the phenyl ring.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Molecular Modeling and Docking Simulations for Binding Mode Prediction

Molecular modeling and docking simulations are pivotal in medicinal chemistry to predict how a molecule like this compound might interact with a biological target, such as an enzyme's active site. nih.gov These simulations are crucial in the rational design of new therapeutic agents.

In a typical docking study, a 3D model of the target protein is used as a receptor, and the conformational space of this compound is explored to find the most favorable binding pose. The scoring functions used in these simulations estimate the binding affinity, often in terms of free energy of binding. For instance, docking simulations of similar oxazolidinone derivatives have been used to predict their binding modes with bacterial ribosomes, a key target for oxazolidinone antibiotics. nih.gov

The results of such simulations for this compound would likely highlight the importance of hydrogen bonding interactions involving the carbonyl groups and potential pi-stacking interactions from the phenyl ring.

Table 2: Predicted Binding Interactions of this compound with a Hypothetical Enzyme Active Site (Illustrative Data)

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | TYR 123 | 2.1 |

| Hydrogen Bond | ASN 87 | 2.5 |

| Pi-Stacking | PHE 210 | 3.8 |

| Hydrophobic | LEU 84, VAL 120 | - |

Note: The data in this table is for illustrative purposes to demonstrate the output of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution or within a protein binding site. lanl.gov These simulations solve Newton's equations of motion for the atoms of the system over time, generating a trajectory of atomic positions.

Analysis of MD trajectories can reveal the most stable conformations of the molecule, the rotational barriers of its single bonds, and the fluctuations of its various structural components. For this compound, MD simulations could elucidate the preferred orientation of the phenylacetyl group relative to the oxazolidinone ring, which is crucial for its stereodirecting influence in asymmetric synthesis.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways. rsc.orgresearchgate.net

For example, in the context of its use as a chiral auxiliary, computational studies can model the enolization of the acetyl group and the subsequent diastereoselective alkylation. These calculations can explain the observed stereoselectivity by comparing the energies of the transition states leading to the different stereoisomeric products. The lower energy transition state corresponds to the major product observed experimentally. researchgate.net These studies often reveal that the steric bulk of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Q & A

Q. What are the common synthetic routes for 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one, and how can functional group modifications be strategically incorporated?

The synthesis of 1,3-oxazolidin-2-one derivatives typically involves cyclization reactions between β-amino alcohols and carbonyl compounds. For this compound, a key step is the introduction of the phenylacetyl group via nucleophilic acyl substitution or coupling reactions. Modifications to the phenylacetyl moiety (e.g., halogenation, nitration) can be achieved using electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental design should prioritize regioselectivity and steric effects, with purification via column chromatography or recrystallization to isolate enantiopure forms .

Q. How is X-ray crystallography employed to determine the three-dimensional structure of this compound derivatives?

X-ray crystallography relies on SHELX software (e.g., SHELXL for refinement) to solve crystal structures. Key steps include:

- Growing single crystals in solvents like dichloromethane/hexane.

- Collecting intensity data using a diffractometer (e.g., Bruker APEXII).

- Solving phase problems via direct methods (SHELXS/SHELXD).

- Refining anisotropic displacement parameters and validating geometry with CIF checkers.

For example, the crystal structure of a related compound, 3-[2-(5H-Indolo[2,3-b]quinoxalin-5-yl)ethyl]-1,3-oxazolidin-2-one, was resolved in the monoclinic P21/n space group (a = 14.5565 Å, b = 5.8993 Å, c = 18.6434 Å, β = 92.393°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the phenylacetyl group of 1,3-oxazolidin-2-one derivatives against Gram-positive bacteria?

SAR studies require systematic variation of substituents (e.g., electron-withdrawing groups, halogens) on the phenylacetyl moiety. Key parameters include:

- Biological assays : Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus or Enterococcus faecalis.

- Computational modeling : Docking studies to assess binding affinity to bacterial ribosomes (target for oxazolidinones like linezolid).

- Physicochemical profiling : LogP measurements to correlate hydrophobicity with membrane permeability.

Evidence shows that fluorination at the 3-position of the phenyl ring enhances activity, as seen in tedizolid .

Q. What methodological considerations are critical when analyzing catalytic reduction mechanisms of nitro-substituted 1,3-oxazolidin-2-ones to their amino counterparts?

The reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to 3-(4-aminophenyl)-1,3-oxazolidin-2-one involves:

- Catalyst selection : Gold nanoclusters (Au-NCs) in single-chain nanoparticle (SCNP) reactors improve aqueous-phase reactivity .

- Kinetic analysis : Monitoring intermediate formation (e.g., diazene) via UV-Vis spectroscopy at 400 nm.

- Isotopic labeling : Using D2O to confirm hydrogenation pathways.

The slow step is the conversion of the diazene intermediate to the amine product, requiring precise control of reducing agents (e.g., NaBH4) .

Q. How can derivatization techniques be optimized for detecting metabolites of this compound in biological matrices?